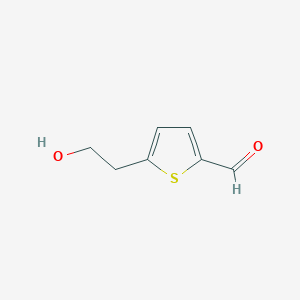

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₈O₂S It features a thiophene ring substituted with a hydroxyethyl group and an aldehyde group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-hydroxyethyl)thiophene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl₃) under controlled conditions . Another approach involves the oxidation of 5-(2-hydroxyethyl)thiophene using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and cost-effectiveness. These methods may involve continuous flow synthesis and the use of more efficient catalysts and reagents to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

Oxidation: 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid

Reduction: 5-(2-Hydroxyethyl)thiophene-2-methanol

Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives

Aplicaciones Científicas De Investigación

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and anticancer agents.

Materials Science: It is utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mecanismo De Acción

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carbaldehyde: Lacks the hydroxyethyl group, making it less polar and potentially less reactive in certain applications.

5-(Hydroxymethyl)thiophene-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group, affecting its reactivity and solubility properties.

Uniqueness

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations and applications.

Actividad Biológica

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a hydroxymethyl group and an aldehyde functional group. Its molecular formula is C7H8O2S with a CAS number of 131202-63-6. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with aldehydes under controlled conditions. Various methods have been reported, including:

- Condensation reactions : Utilizing thiophene and aldehyde precursors.

- Functional group modifications : Introducing hydroxymethyl groups through reduction reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.4 | |

| A549 | 12.3 | |

| MCF-7 | 18.7 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Cell Signaling Modulation : It can affect pathways related to cell survival and apoptosis, promoting cancer cell death.

Case Studies

- Study on Anticancer Effects : A study conducted by Zhang et al. showed that this compound inhibited the growth of HeLa cells with an IC50 value of 15.4 µM, indicating its potential as an anticancer agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound significantly scavenged free radicals, suggesting its utility in developing antioxidant therapies .

- Mechanistic Studies : Research has indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLKDVDRVRWMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565160 |

Source

|

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131202-63-6 |

Source

|

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.